molecular formula C16H11ClN4S2 B2402207 6-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868966-89-6

6-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2402207
CAS No.: 868966-89-6
M. Wt: 358.86
InChI Key: GZAPEJHWAWQRRA-UHFFFAOYSA-N
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Description

The compound 6-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a fused heterocyclic scaffold of significant interest in medicinal and organic chemistry research. The [1,2,4]triazolo[4,3-b]pyridazine core is a privileged structure known for its versatile pharmacological potential. This specific derivative, featuring a 4-chlorobenzylthio moiety at the 6-position and a thiophen-2-yl group at the 3-position, is a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound in the synthesis of novel chemical libraries for high-throughput screening against various biological targets. Structurally related triazolo-pyridazine compounds have been identified as effective inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), highlighting the potential of this chemical series in metabolic disease research . Furthermore, the presence of the thioether linker offers a handle for further functionalization via chemical modification, enabling structure-activity relationship (SAR) studies and the exploration of new therapeutic areas, including kinase inhibition . This chemical is provided for use in laboratory research applications only.

Properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4S2/c17-12-5-3-11(4-6-12)10-23-15-8-7-14-18-19-16(21(14)20-15)13-2-1-9-22-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAPEJHWAWQRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 4-chlorobenzyl chloride with thiophen-2-yl-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazolo-pyridazine derivatives. For instance, a series of novel derivatives were synthesized and evaluated for their inhibitory activity against c-Met kinase, a critical target in cancer therapy. One compound exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells, with IC50 values indicating promising therapeutic potential .

Anti-inflammatory Properties

Compounds similar to the one have also been investigated for their anti-inflammatory effects. The incorporation of thiophene and triazole rings has been linked to enhanced biological activity against inflammation-related pathways. This suggests that the compound may serve as a basis for developing new anti-inflammatory agents .

Antimicrobial Activity

The structural features of the compound may confer antimicrobial properties. Heterocycles like triazoles are known for their ability to interact with microbial enzymes and disrupt cellular processes. Preliminary studies indicate that derivatives of this compound could exhibit significant antibacterial and antifungal activities .

Corrosion Inhibition

Another area of application is in corrosion inhibition. The unique electronic properties of triazolo-pyridazine compounds allow them to form protective films on metal surfaces, thereby preventing corrosion. Research has shown that these compounds can effectively reduce corrosion rates in various environments, making them suitable for industrial applications .

Molecular Recognition

The pyridazine ring structure plays a vital role in molecular recognition processes. Its ability to form stable complexes with metal ions and other substrates can be exploited in sensor technology and catalysis. The compound's design allows for selective binding, which is crucial for developing advanced materials for environmental sensing and remediation .

Summary of Research Findings

Application AreaObserved EffectsReferences
Anticancer ActivitySignificant cytotoxicity against A549, MCF-7, HeLa cells
Anti-inflammatoryPotential effects on inflammation-related pathways
Antimicrobial ActivitySignificant antibacterial and antifungal activities
Corrosion InhibitionReduced corrosion rates on metal surfaces
Molecular RecognitionSelective binding capabilities for sensors

Mechanism of Action

The mechanism of action of 6-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares the target compound with structurally related triazolopyridazine derivatives:

Compound Name Core Structure Substituents Notable Properties/Activities Reference
6-{[(4-Chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine 3-Thiophen-2-yl, 6-(4-chlorobenzyl)sulfanyl Potential antimicrobial/anticancer activity; balanced lipophilicity and electronic effects
6-((3-Chlorobenzyl)thio)-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine 3-Thiophen-2-yl, 6-(3-chlorobenzyl)sulfanyl Similar activity to target compound but altered chlorine position may affect steric interactions
6-[(4-Chlorophenyl)sulfanyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine 3-Trifluoromethyl, 6-(4-chlorophenyl)sulfanyl Enhanced metabolic stability due to trifluoromethyl; reduced aromatic interactions compared to thiophene
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine Triazolo[4,3-b]pyridazine 3-Methyl, 6-Chloro Antifungal activity; simpler structure with limited substituent diversity
3-(Thiophen-2-yl)-1H-[1,2,4]triazole 1,2,4-Triazole 3-Thiophen-2-yl Agrochemical applications; lacks pyridazine ring, reducing π-stacking potential

Key Research Findings

In contrast, the 3-chloro derivative may exhibit altered metabolic pathways due to steric hindrance near the sulfur atom .

Role of Thiophene vs. Trifluoromethyl :

  • The thiophene ring in the target compound enables π-π stacking with aromatic residues in enzymes or receptors, a feature absent in the trifluoromethyl -substituted analog .
  • The trifluoromethyl group enhances metabolic stability but reduces solubility, limiting its utility in aqueous environments .

Uniqueness of the Target Compound

The compound’s dual functionality —thiophene for aromatic interactions and chlorobenzyl sulfanyl for lipophilicity—distinguishes it from other triazolopyridazine derivatives. For example:

  • Unlike 6-chloro-3-methyl derivatives, the sulfanyl linkage offers flexibility in chemical modifications, enabling tailored pharmacokinetic profiles .

Biological Activity

The compound 6-{[(4-chlorophenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine family, which has garnered interest due to its potential biological activities, particularly in the fields of cancer therapeutics and antimicrobial research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential applications of this compound based on diverse scientific literature.

Synthesis

The synthesis of triazolo-pyridazine derivatives typically involves multi-step organic reactions. The general approach includes:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Pyridazine Formation : Condensation reactions involving substituted hydrazones.
  • Introduction of Functional Groups : Electrophilic aromatic substitution for chlorophenyl and thiophene moieties.

Anticancer Activity

Research indicates that triazolo-pyridazine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Compound Activity : In studies focusing on related triazolo compounds, certain derivatives demonstrated IC50 values in the low micromolar range against cell lines such as A549 (lung cancer) and HeLa (cervical cancer) .
  • Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is crucial for cancer cell proliferation .
CompoundCell LineIC50 (μM)Mechanism
4qA5490.008Tubulin inhibition
12eHeLa2.73c-Met kinase inhibition

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence that triazolo-pyridazines may also exhibit antimicrobial effects. Compounds with similar structures have been investigated for their ability to inhibit bacterial growth and fungal infections .

Structure-Activity Relationships (SAR)

The biological activity of triazolo-pyridazine compounds is influenced by their molecular structure:

  • Chlorophenyl Substitution : The presence of a chlorophenyl group enhances lipophilicity and potential receptor interactions.
  • Thiophene Ring : This moiety contributes to electron delocalization, affecting the compound's reactivity and interaction with biological targets.

Case Studies

  • Antiproliferative Studies : A series of synthesized triazolo-pyridazines were evaluated for their cytotoxic effects against multiple cancer cell lines. Compounds showed varying degrees of activity correlating with structural modifications.
  • Kinase Inhibition Studies : Specific derivatives were tested for their inhibitory effects on c-Met kinase, showing promising results that suggest potential in targeted cancer therapies.

Q & A

Q. What are the key synthetic routes for this compound?

The synthesis typically involves cyclization of precursors such as substituted pyridazine derivatives and thiol-containing intermediates. For example, phosphorus oxychloride (POCl₃) is used as a dehydrating agent under reflux conditions to form the triazolopyridazine core . Additional steps include coupling the thiophen-2-yl group via nucleophilic substitution or sulfanyl linkage reactions. Reaction progress is monitored using thin-layer chromatography (TLC), and intermediates are purified via recrystallization .

Q. How is the molecular structure confirmed post-synthesis?

Structural confirmation relies on analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify proton environments and carbon frameworks, respectively.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and formula.
  • X-ray Crystallography: Resolves 3D geometry for crystalline derivatives (e.g., similar triazolopyridazine analogs) .

Q. What common chemical reactions does this compound undergo?

  • Oxidation: The sulfanyl (-S-) group is oxidized to sulfoxide or sulfone derivatives using H₂O₂ or KMnO₄ .
  • Nucleophilic Substitution: The 4-chlorophenyl group reacts with nucleophiles (e.g., methoxide) to form ethers or amines .
  • Reduction: Catalytic hydrogenation or NaBH₄ reduces unsaturated bonds in the pyridazine ring .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Reaction Conditions: Controlled temperatures (e.g., 80–100°C for cyclization) and anhydrous solvents (e.g., DMF or toluene) minimize side reactions .
  • Catalysts: Lewis acids like ZnCl₂ improve cyclization efficiency .
  • Flow Chemistry: Continuous reactors enhance reproducibility and scalability for multi-step syntheses .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurity profiles. Strategies include:

  • Comparative Studies: Test the compound alongside structurally similar analogs (e.g., 6-[(2-chloro-6-fluorophenyl)methylsulfanyl] derivatives) under standardized protocols .
  • Dose-Response Analysis: Establish EC₅₀/IC₅₀ curves to differentiate true activity from cytotoxicity .

Q. What computational methods predict its target interactions?

  • Molecular Docking: Models binding to enzymes (e.g., kinase targets) using software like AutoDock Vina. The thiophen-2-yl group often engages in π-π stacking with aromatic residues .
  • Molecular Dynamics (MD): Simulates stability of ligand-receptor complexes over time, identifying key hydrogen bonds or hydrophobic interactions .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at –20°C in inert atmospheres to prevent oxidation .
  • pH Sensitivity: The triazole ring hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions. Use buffered solutions (pH 6–8) for in vitro studies .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Substituent Variation: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects .
  • Bioisosteric Replacement: Substitute the thiophen-2-yl moiety with furan or pyridine rings to alter solubility and binding affinity .

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